Carbon tetrabromide

説明

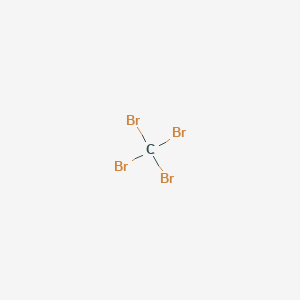

Structure

2D Structure

特性

IUPAC Name |

tetrabromomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUGFYREWKUQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr4 | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon tetrabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetrabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060327 | |

| Record name | Carbon tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbon tetrabromide appears as a colorless crystalline solid. Much more dense than water and insoluble in water. Toxic by ingestion. Vapors are narcotic in high concentration. Used to make other chemicals., Colorless to yellow-brown crystals with a slight odor; [NIOSH], COLOURLESS CRYSTALS., Colorless to yellow-brown crystals with a slight odor. | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrabromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRABROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/409 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0106.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

374 °F at 760 mmHg (NIOSH, 2023), 189.5 °C, 190 °C, 374 °F | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRABROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/409 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0106.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.02 % (NIOSH, 2023), Sol in alcohol, ether, chloroform, Soluble in ethanol, chloroform, and ethyl ether., In water, 0.024 g/100 ml @ 30 °C, Solubility in water: none, 0.02% | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0106.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.42 (NIOSH, 2023) - Denser than water; will sink, 2.9608 @ 100 °C/4 °C, Relative density (water = 1): 3.42, 3.42 | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRABROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/409 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0106.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

11.4, Relative vapor density (air = 1): 11.4 | |

| Record name | TETRABROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 205 °F (NIOSH, 2023), 0.72 [mmHg], 0.72 mm Hg @ 25 °C, Vapor pressure, kPa at 96 °C: 5.33, 40 mmHg at 205 °F, (205 °F): 40 mmHg | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrabromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRABROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRABROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/409 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0106.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, monoclinic tablets, Colorless crystals, Colorless to yellow-brown crystals. | |

CAS No. |

558-13-4 | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrabromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon tetrabromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLH657095L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRABROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRABROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/409 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG481908.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

194 °F (NIOSH, 2023), 90.1 °C, 90 °C, 194 °F | |

| Record name | CARBON TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRABROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRABROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0474 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRABROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/409 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0106.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Carbon Tetrabromide: A Comprehensive Technical Guide to its Molecular Geometry and Symmetry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and symmetry of carbon tetrabromide (CBr₄), a molecule of significant interest in organic synthesis and materials science. The following sections present quantitative structural data, an overview of experimental protocols for its characterization, and a visual representation of its molecular structure and symmetry elements.

Molecular Structure and Bonding

This compound, also known as tetrabromomethane, consists of a central carbon atom covalently bonded to four bromine atoms. The molecule adopts a highly symmetrical, nonpolar structure due to the arrangement of its polar carbon-bromine bonds.

Data Presentation: Structural Parameters

The precise geometric parameters of this compound have been determined through various experimental techniques. The following table summarizes the key quantitative data regarding its molecular structure.

| Parameter | Value | Experimental Method | Reference |

| Molecular Geometry | Tetrahedral | Electron Diffraction, X-ray Crystallography | [1][2][3] |

| Bond Angle (Br-C-Br) | ~109.5° | Electron Diffraction | [4][5][6][7] |

| C-Br Bond Length | 1.94 Å (194 pm) | Gas-Phase Electron Diffraction | [8] |

| 191 pm - 197 pm | X-ray Crystallography | [5][9][10] | |

| Dipole Moment | 0 D | - | [2][6] |

| Point Group | Td | - | [8] |

Symmetry Analysis

The tetrahedral geometry of this compound results in a high degree of symmetry, which is classified by the Td point group.[8] This symmetry is a critical factor in determining the molecule's physical properties, including its nonpolar nature.[2][6][11][12][13][14] The individual C-Br bonds are polar due to the difference in electronegativity between carbon and bromine. However, the symmetrical arrangement of these bonds causes their dipole moments to cancel each other out, resulting in a net molecular dipole moment of zero.[2][6][11][12][13][14]

Visualization of Molecular Geometry and Symmetry

The following diagram illustrates the tetrahedral structure of this compound and its principal symmetry elements.

Caption: Tetrahedral geometry and key symmetry elements of this compound (CBr₄).

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound relies on sophisticated experimental techniques that probe the spatial arrangement of its atoms. The primary methods employed are Gas-Phase Electron Diffraction (GED) and X-ray Crystallography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state.[15]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the CBr₄ molecules. The scattering pattern is dependent on the internuclear distances within the molecule.

-

Detection: The scattered electrons produce a diffraction pattern on a detector (historically a photographic plate, now often a CCD or other electronic detector).

-

Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the internuclear distances (bond lengths) and bond angles. This involves fitting a theoretical model of the molecular structure to the experimental data.[15][16]

X-ray Crystallography

X-ray crystallography is used to determine the arrangement of atoms within a single crystal of this compound.

Methodology:

-

Crystal Growth: A high-quality single crystal of this compound is grown.

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.

-

Diffraction Pattern: The crystal diffracts the X-rays in specific directions, creating a pattern of spots of varying intensity.

-

Data Collection: The intensities and positions of the diffracted spots are measured as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the carbon and bromine atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data.[2]

Time-resolved X-ray diffraction has also been employed to study the dynamics of chemical reactions involving this compound, such as its photodissociation.[17][18] This technique allows for the observation of transient molecular structures on very short timescales.[17][18]

References

- 1. ck12.org [ck12.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gauthmath.com [gauthmath.com]

- 4. youtube.com [youtube.com]

- 5. Page loading... [guidechem.com]

- 6. topblogtenz.com [topblogtenz.com]

- 7. ck12.org [ck12.org]

- 8. webqc.org [webqc.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. The \mathrm{C}-\mathrm{Br} bond length in \mathrm{CBr}{4} is 191 \mathrm{.. [askfilo.com]

- 11. brainly.com [brainly.com]

- 12. youtube.com [youtube.com]

- 13. brainly.com [brainly.com]

- 14. CBr4 Polar or Nonpolar - Chemistry Steps [general.chemistrysteps.com]

- 15. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Photochemical reaction pathways of this compound in solution probed by picosecond X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Tetrabromomethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromomethane, also known as carbon tetrabromide (CBr₄), is a perhalogenated organic compound that serves as a valuable reagent in organic synthesis.[1] Its utility stems from its role as a bromine source and its participation in key name reactions, making it a subject of interest for researchers in synthetic chemistry and drug development.[2][3] This technical guide provides an in-depth overview of the physicochemical properties of tetrabromomethane, detailed experimental protocols for their determination, and a summary of its key chemical applications.

Physicochemical Properties

Tetrabromomethane is a colorless to pale yellow crystalline solid at room temperature with a slight, characteristic odor.[4][5] It possesses a tetrahedral molecular geometry with a central carbon atom bonded to four bromine atoms.[6] Due to its symmetrical structure, the molecule has a zero dipole moment.[6]

Tabulated Physicochemical Data

The key physicochemical properties of tetrabromomethane are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | CBr₄ | [7] |

| Molecular Weight | 331.63 g/mol | [7] |

| Appearance | Colorless to yellow-brown crystals | [5][7] |

| Melting Point | 90.1 - 94.5 °C (194.2 - 202.1 °F; 363.2 - 367.6 K) | [6][8] |

| Boiling Point | 189.5 - 190 °C (373.1 - 374 °F; 462.6 - 463.1 K) | [7][9] |

| Density | 3.42 g/cm³ (solid) | [4] |

| Solubility in Water | 0.024 g/100 mL (at 30 °C) | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [4] |

| Vapor Pressure | 40 mmHg at 96 °C (205 °F) | [8][10] |

| Refractive Index (n_D) | 1.5942 at 100 °C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 3.42 | [8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tetrabromomethane.

-

¹³C NMR: A single peak is observed in the ¹³C NMR spectrum, reflecting the symmetrical nature of the molecule where all four bromine-substituted carbon atoms are chemically equivalent.[8]

-

Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peak (M+) is observed, and fragmentation patterns can provide further structural information.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of tetrabromomethane displays characteristic absorption bands corresponding to the C-Br stretching vibrations.

-

UV-Vis Spectroscopy: The maximum absorption (λ_max) in butanol is observed at 228 nm.[8]

Synthesis and Reactivity

Synthesis

Tetrabromomethane can be synthesized through a few primary methods:

-

Bromination of Methane (B114726): This process involves the reaction of methane with bromine, which can be initiated by UV light. This method is analogous to the chlorination of methane and produces a mixture of brominated methanes.[6]

-

Halogen Exchange: A more economical and higher-yield synthesis involves the reaction of carbon tetrachloride with aluminum bromide at 100 °C.[6][11]

A general workflow for the synthesis of tetrabromomethane via halogen exchange is depicted below.

Reactivity and Key Reactions

Tetrabromomethane is a key reagent in several important organic transformations, most notably the Appel and Corey-Fuchs reactions.[1][2]

-

Appel Reaction: In combination with triphenylphosphine (B44618) (PPh₃), tetrabromomethane is used to convert alcohols to alkyl bromides.[6] The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate.[4]

-

Corey-Fuchs Reaction: This reaction utilizes tetrabromomethane and triphenylphosphine to convert aldehydes into terminal alkynes. The first step involves the formation of a dibromoalkene, which is then treated with a strong base to yield the alkyne.[6]

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of a solid organic compound like tetrabromomethane.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).[12]

-

Heating: The heating bath is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.[9]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[11]

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Since tetrabromomethane is a solid at room temperature, its boiling point is determined from the molten state.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[13]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[14]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[13][14]

Density Determination

Objective: To determine the mass per unit volume of the solid.

Methodology (Liquid Displacement Method):

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[2]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for tetrabromomethane, given its low solubility). The initial volume of the liquid is recorded.[15]

-

The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume of the liquid is recorded.[15]

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[15]

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

-

Sample and Solvent Preparation: A small, measured amount of the solid (e.g., 10-20 mg) is placed in a test tube.[16]

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[17]

-

Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as soluble, partially soluble, or insoluble.[18]

-

This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, chloroform).

Spectroscopic Analysis

Objective: To obtain the IR, NMR, and Mass spectra for structural elucidation.

Methodology:

-

Infrared (IR) Spectroscopy (Solid):

-

KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer for analysis.[19]

-

Thin Film Method: The solid is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.[20]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.[21]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A standard ¹³C NMR experiment with proton decoupling is then run to acquire the spectrum.[22][23]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized.[24]

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a molecular ion (M⁺).[25]

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.[25]

-

Toxicology and Safety

Tetrabromomethane is considered toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10][17] Chronic exposure may lead to liver and kidney damage.[15][26] It is essential to use personal protective equipment, such as gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a fume hood when handling this compound.[15]

Conclusion

Tetrabromomethane is a versatile and important reagent in organic synthesis with well-defined physicochemical properties. A thorough understanding of these properties, along with its synthesis and reactivity, is crucial for its effective and safe use in research and development. The experimental protocols outlined in this guide provide a framework for the characterization of this and similar solid organic compounds.

References

- 1. Corey-Fuchs Reaction [organic-chemistry.org]

- 2. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 3. scribd.com [scribd.com]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. wjec.co.uk [wjec.co.uk]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. saltise.ca [saltise.ca]

- 19. mmrc.caltech.edu [mmrc.caltech.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 22. chem.uiowa.edu [chem.uiowa.edu]

- 23. sc.edu [sc.edu]

- 24. sydney.edu.au [sydney.edu.au]

- 25. Mass Spectrometry [www2.chemistry.msu.edu]

- 26. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Synthesis and Industrial Production of Carbon Tetrabromide (CBr4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetrabromide (CBr4), also known as tetrabromomethane, is a versatile reagent in organic synthesis, finding applications as a brominating agent, a component in the Appel and Corey-Fuchs reactions, and as a catalyst in various transformations.[1][2] Its utility in the synthesis of value-added chemicals, natural products, and pharmaceuticals underscores the importance of efficient and well-characterized production methods.[2] This technical guide provides a comprehensive overview of the principal laboratory and industrial methods for the synthesis of CBr4, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their practical applications and process development.

Core Synthesis Methodologies

The production of this compound is primarily achieved through three main synthetic routes: the free-radical bromination of methane (B114726), the halogen exchange reaction with carbon tetrachloride, and the haloform reaction. Each method offers distinct advantages and challenges in terms of feedstock availability, reaction conditions, and product purity.

Bromination of Methane

The direct bromination of methane is a fundamental industrial process analogous to the chlorination of methane.[1] This method relies on a free-radical chain reaction, typically initiated by thermal or photochemical means, to sequentially substitute the hydrogen atoms of methane with bromine.[1][3]

Reaction Pathway

The overall reaction proceeds as follows:

CH₄(g) + 4Br₂(g) → CBr₄(s) + 4HBr(g)[4]

However, this is a multi-step process that yields a mixture of brominated methanes (methyl bromide, dibromomethane, bromoform) and hydrogen bromide as byproducts.[1] To favor the formation of this compound, a significant excess of bromine is required.[1]

Experimental Protocol (Conceptual Industrial Process)

While specific industrial parameters are often proprietary, a general conceptual workflow can be outlined:

-

Feed Preparation: Methane and a stoichiometric excess of bromine vapor are mixed. The ratio of bromine to methane is a critical parameter to maximize the yield of CBr4.

-

Initiation: The reaction is initiated either by high temperatures (thermal initiation) or by exposure to UV light (photochemical initiation), which generates bromine radicals.[1]

-

Reaction: The gas-phase reaction is carried out in a suitable reactor, designed to withstand the corrosive nature of bromine and hydrogen bromide at elevated temperatures.

-

Separation and Purification: The product stream, containing CBr4, lesser brominated methanes, unreacted starting materials, and HBr, is cooled. CBr4, being a solid at room temperature, can be separated by fractional distillation and crystallization. The other components are separated for recycling or further use.

Quantitative Data

| Parameter | Value/Range | Citation |

| Reaction Type | Free-Radical Substitution | [3] |

| Initiation | Thermal or UV Light | [1] |

| Key Byproducts | CH₃Br, CH₂Br₂, CHBr₃, HBr | [1] |

| Selectivity Driver | High Bromine to Methane Ratio | [1] |

Reaction Mechanism: Free-Radical Bromination of Methane

Caption: Free-radical chain mechanism for the bromination of methane to CBr4.

Halogen Exchange Reaction

A more economical and higher-yielding method for CBr4 synthesis involves the halogen exchange of carbon tetrachloride (CCl4) with aluminum bromide (AlBr3).[1] This reaction is driven by the formation of the more thermodynamically stable aluminum chloride (AlCl3).

Reaction

4AlBr₃ + 3CCl₄ → 4AlCl₃ + 3CBr₄[1]

Experimental Protocol (Laboratory Scale)

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle is required. The apparatus should be dried to prevent the hydrolysis of AlBr3.

-

Reaction Setup: In a fume hood, the round-bottom flask is charged with carbon tetrachloride and aluminum bromide.

-

Reaction Conditions: The reaction mixture is heated to 100 °C with stirring.[1] The reaction is typically carried out for several hours.

-

Workup and Purification:

-

After cooling, the reaction mixture is carefully quenched by pouring it over crushed ice. This will hydrolyze the aluminum salts.

-

The CBr4, being insoluble in water, can be separated.

-

The crude CBr4 is then purified, likely by recrystallization from a suitable solvent such as ethanol (B145695) or petroleum ether.[5]

-

Quantitative Data

| Parameter | Value/Range | Citation |

| Reactants | CCl₄, AlBr₃ | [1] |

| Reaction Temperature | 100 °C | [1] |

| Byproduct | AlCl₃ | [1] |

| Yield | Generally high | [1] |

Logical Relationship: Halogen Exchange Synthesis

Caption: Workflow for the synthesis of CBr4 via halogen exchange.

Haloform Reaction

The haloform reaction provides a convenient laboratory-scale synthesis of CBr4 from acetone (B3395972) and sodium hypobromite (B1234621). The sodium hypobromite is typically prepared in situ from bromine and sodium hydroxide (B78521).[6] This reaction proceeds via the formation of bromoform (B151600) (CHBr3) as an intermediate.[6]

Reaction Pathway

The overall reaction can be represented as:

(CH₃)₂CO + 4Br₂ + 6NaOH → CBr₄ + CH₃COONa + 5NaBr + 5H₂O

Experimental Protocol (Laboratory Scale)

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Sodium Hypobromite Solution:

-

In a flask equipped with a stirrer and cooling bath, dissolve sodium hydroxide in water.

-

Cool the solution to 0-5 °C.

-

Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 5 °C.[7]

-

-

Reaction with Acetone:

-

Slowly add acetone to the freshly prepared sodium hypobromite solution while maintaining the low temperature and continuous stirring.[7]

-

The reaction is exothermic, so careful control of the addition rate is crucial.

-

Initially, droplets of bromoform may be observed, followed by the precipitation of solid this compound upon continued stirring.[6]

-

-

Isolation and Purification:

-

After stirring for 3-5 hours, the solid CBr4 is collected by vacuum filtration.[7]

-

The crude product is washed with water to remove inorganic salts.

-

For further purification, the CBr4 can be recrystallized from a suitable solvent like ethanol.[5] The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.

-

Quantitative Data

| Parameter | Value/Range | Citation |

| Reactants | Acetone, Bromine, Sodium Hydroxide | [6][7] |

| Reaction Temperature | 0-5 °C | [7] |

| Intermediate | Bromoform (CHBr₃) | [6] |

| Example Yield | 200g Br₂ can yield 150g CBr₄ | [6] |

| Purity | Can be improved by recrystallization | [8] |

Reaction Mechanism: Haloform Reaction for CBr4 Synthesis

Caption: Simplified mechanism of the haloform reaction leading to CBr4.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies. The free-radical bromination of methane is a viable industrial route, particularly when a high bromine concentration is employed to maximize the yield of the fully substituted product. For a more economical and potentially higher-yielding laboratory or industrial process, the halogen exchange reaction between carbon tetrachloride and aluminum bromide presents a strong alternative. The haloform reaction, while typically suited for laboratory scale, offers a convenient route from readily available starting materials. The choice of synthesis method will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and equipment. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and professionals in the effective and safe production of this important chemical reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. CBr4 as a Halogen Bond Donor Catalyst for the Selective Activation of Benzaldehydes to Synthesize α,β-Unsaturated Ketones [organic-chemistry.org]

- 7. CBr4 as a Halogen Bond Donor Catalyst for the Selective Activation of Benzaldehydes to Synthesize α,β-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Home Page [chem.ualberta.ca]

A Technical Guide to the Spectroscopic Analysis of Carbon Tetrabromide (CBr₄)

Introduction

Carbon tetrabromide (CBr₄), also known as tetrabromomethane, is a perhalogenated organic compound that serves as a reagent in various chemical syntheses, including polymerizations and organic transformations. Its high density and non-flammable nature also lead to applications in mineral separation and as a solvent. A thorough understanding of its molecular structure and vibrational modes is crucial for its application and for quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for this compound, complete with experimental protocols and workflow visualizations.

Spectroscopic Data of this compound

The spectroscopic data for this compound are summarized below. Due to the high symmetry of the CBr₄ molecule (tetrahedral, Td point group), its spectroscopic signatures are relatively simple and characteristic.

In ¹³C NMR spectroscopy of this compound, a single resonance is expected due to the magnetic equivalence of the central carbon atom. The chemical shift is influenced by the strong deshielding effect of the four bromine atoms.

| Parameter | Value | Solvent | Reference |

| ¹³C Chemical Shift (δ) | -28.5 to -30.0 ppm | CDCl₃ | TMS |

Note: The negative chemical shift indicates that the carbon nucleus is more shielded than the reference tetramethylsilane (B1202638) (TMS), which is unusual but characteristic for heavily halogenated methanes.

The tetrahedral symmetry of CBr₄ means it has no permanent dipole moment. Consequently, only vibrational modes that induce a change in the dipole moment are IR-active. For a Td molecule, the fundamental vibrations are of A₁, E, and T₂ symmetry. Only the T₂ modes are IR-active.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Phase |

| ~670 | ν₃ (T₂) - Asymmetric C-Br Stretch | Strong | Solid (KBr Disc) |

Note: The exact peak position can vary slightly depending on the sample preparation and the phase (solid, liquid, or gas). The data presented is for the solid phase, which is common for CBr₄ at room temperature.[1]

In Raman spectroscopy, vibrational modes that cause a change in the polarizability of the molecule are active. For a molecule with Td symmetry, the A₁, E, and T₂ modes are all Raman-active. This makes Raman spectroscopy a complementary technique to IR for studying CBr₄.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~145 | ν₂ (E) - Bending Mode | Medium |

| ~267 | ν₁ (A₁) - Symmetric C-Br Stretch | Strong |

| ~670 | ν₃ (T₂) - Asymmetric C-Br Stretch | Weak |

| ~183 | ν₄ (T₂) - Bending Mode | Medium |

Note: Raman spectra of this compound can be complex due to its polymorphism under different pressure and temperature conditions.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing)

-

NMR Spectrometer (e.g., Bruker, Varian)[3]

Procedure:

-

Sample Preparation: Dissolve approximately 50-100 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Tune and match the ¹³C probe.

-

Load a standard ¹³C NMR experiment parameter set.[4]

-

-

Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., -50 to 100 ppm).

-

Use a pulse program with broadband proton decoupling (e.g., zgpg30).[5]

-

Set the number of scans (ns) to an appropriate value (e.g., 128 or higher) to achieve a good signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.[6]

-

Set a suitable relaxation delay (d1) of 2-5 seconds.

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform a baseline correction.

-

Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the resulting peak (though integration is less meaningful for a single peak).

-

Objective: To obtain a transmission IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.[7]

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the collar of a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.[7]

-

-

Spectrum Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment. This will account for absorptions from atmospheric CO₂ and water vapor.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Objective: To obtain a Raman spectrum of solid this compound.

Materials:

-

This compound sample (solid or in a suitable container like a glass capillary)

-

Raman Spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample onto a microscope slide or into a glass capillary tube.

-

Spectrometer Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample using the integrated microscope.

-

Select the laser excitation wavelength and power. Use a low laser power initially to avoid sample degradation.[8]

-

-

Spectrum Acquisition:

-

Set the acquisition parameters, including the integration time and number of accumulations, to achieve a good signal-to-noise ratio.

-

Acquire the Raman spectrum over the desired Raman shift range (e.g., 100-3500 cm⁻¹).

-

-

Data Processing:

-

Perform a baseline correction to remove any fluorescence background.

-

Identify and label the characteristic Raman peaks.

-

The software typically performs cosmic ray removal automatically.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: Workflow for ¹³C NMR analysis of this compound.

Caption: Workflow for FT-IR analysis using the KBr disc method.

Caption: General workflow for Raman spectroscopic analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. Spectroscopy at very high pressures. Part 11. A Raman study of polymorphs of carbon tetrachloride and tetrabromide and their photodecomposition products - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. epfl.ch [epfl.ch]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. stemed.site [stemed.site]

arystal structure and polymorphs of Carbon tetrabromide

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Carbon Tetrabromide

Introduction

This compound (CBr₄), also known as tetrabromomethane, is a tetrahalomethane that serves as a key reagent in organic synthesis, such as in the Appel and Corey-Fuchs reactions.[1] Beyond its chemical reactivity, CBr₄ is a model compound for studying polymorphism and phase transitions in molecular crystals.[2] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the crystal structures and polymorphic behavior of this compound, intended for researchers, scientists, and professionals in drug development.

Polymorphism in this compound

This compound is known to exhibit two primary polymorphs at atmospheric pressure, designated as Phase I (the α-phase) and Phase II (the β-phase).[1][3] The transition between these two phases is reversible and occurs at a temperature of 46.9 °C (320.0 K).[1]

-

Phase I (α-phase): This is the high-temperature phase, stable from 46.9 °C up to its melting point of approximately 94.5 °C.[1][3] It is characterized as an orientationally disordered phase, often referred to as a "plastic crystal".[3][4] In this phase, the CBr₄ molecules are located on the corners and face centers of a cubic unit cell in an fcc arrangement, but they possess significant rotational freedom.[1][4] Recent studies have shown that the molecules are restricted to six possible orientations, a phenomenon known as Frenkel disorder.[1]

-

Phase II (β-phase): Below 46.9 °C, this compound exists in the more ordered monoclinic Phase II.[1][5] This is the thermodynamically stable form at room temperature. Further investigation into this ordered phase has revealed the existence of two distinct polymorphs with nearly identical unit cell parameters but different space groups: C2/c and C2/m.[6] These two forms are distinguishable by single-crystal X-ray diffraction but not by powder diffraction methods.[6] The presence of impurities appears to influence which of these Phase II polymorphs is formed.[6]

Crystallographic Data

The structural parameters for the primary polymorphs of this compound have been determined through various diffraction studies. The data is summarized in the table below for clear comparison.

| Property | Phase I (α-CBr₄) | Phase II (β-CBr₄) |

| Stability Temperature | > 46.9 °C[1][3][4] | < 46.9 °C[1][3][5] |

| Crystal System | Cubic[4][7] | Monoclinic[1][5] |

| Space Group | Fm3m[4][7] | C2/c[1][5][8] (A C2/m variant also reported[6]) |

| Lattice Parameters | a = 8.82 Å[4][5] | a = 21.43 Å, b = 12.12 Å, c = 21.02 Å, β = 110.88°[5] a = 20.9 Å, b = 12.1 Å, c = 21.2 Å, β = 110.5°[1] |

| Molecules per Unit Cell (Z) | 4[3][4] | 32[3][5] |

| Key Characteristics | Orientationally disordered ('plastic')[1][4] | Ordered crystalline structure[6] |

Phase Transition and Relationships

The transformation between the α and β phases of CBr₄ is a well-documented solid-state phase transition.[4][5] This reversible process is driven by temperature, with the more ordered monoclinic phase (Phase II) being stable at lower temperatures and the disordered cubic phase (Phase I) being stable at higher temperatures.

Caption: Phase transition relationship between CBr₄ polymorphs.

Experimental Protocols

The characterization of this compound polymorphs involves several key experimental techniques.

Sample Preparation and Crystal Growth

-

Purification: Commercial CBr₄ often contains traces of free bromine. Purification is typically achieved by sublimation in a vacuum.[5] This process is crucial as impurities can affect crystal growth and the resulting polymorphic form.[6]

-

Single Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained from the sublimate.[5] The specific method of crystal growth can influence the formation of either the C2/c or C2/m space group for Phase II.[6]

Characterization Methods

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to study thermal transitions. For CBr₄, a DSC scan will show an endothermic peak upon heating at approximately 46.9 °C, corresponding to the β → α phase transition, and an exothermic peak upon cooling at the same temperature for the α → β transition. The instrument is calibrated using a standard like indium.[9]

-

Powder X-ray Diffraction (PXRD): PXRD is used for the identification of the crystalline phase.[10] Each polymorph provides a unique diffraction pattern. However, for CBr₄, PXRD is unable to differentiate between the C2/c and C2/m forms of Phase II due to their nearly identical unit cells.[6] The analysis involves scanning a powdered sample with X-rays over a range of 2θ angles and comparing the resulting diffractogram to known patterns.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure, including the unit cell dimensions, space group, and atomic coordinates.[10] A single crystal is mounted and irradiated with an X-ray beam. The resulting diffraction pattern is used to solve the crystal structure. This technique was essential in identifying the two different space groups (C2/c and C2/m) within Phase II of CBr₄.[6]

-

Neutron Diffraction: This technique is particularly useful for studying the disordered plastic phase (Phase I).[7] Neutron diffraction experiments on polycrystalline CBr₄ have confirmed the face-centered cubic (Fm3m) structure of the α-phase and provided insight into the orientational distribution of the molecules.[7]

Caption: Workflow for CBr₄ polymorph preparation and analysis.

Conclusion